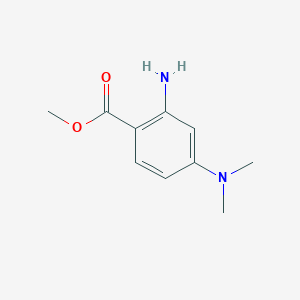

Methyl 2-amino-4-(dimethylamino)benzoate

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-amino-4-(dimethylamino)benzoate |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)7-4-5-8(9(11)6-7)10(13)14-3/h4-6H,11H2,1-3H3 |

InChI Key |

MVAKACUHJFCGGI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 2 Amino 4 Dimethylamino Benzoate

Precursor Synthesis and Intermediate Compound Chemistry

The synthesis of Methyl 2-amino-4-(dimethylamino)benzoate typically commences with appropriately substituted benzene (B151609) ring precursors. A common strategy involves the preparation of a nitro-substituted aromatic compound, which can then be reduced to form the desired amino group.

One key precursor is a derivative of nitrobenzoic acid. For instance, a process analogous to the synthesis of N,N-dimethylaminobenzoic acids can be envisioned starting from a suitable nitrobenzoic acid. This involves a two-step process of reductively alkylating the nitrobenzoic acid in a solvent like methanol (B129727) in the presence of a palladium catalyst. google.com Another critical intermediate is a nitro- and cyano-substituted benzoic acid ester, such as 2-nitro-4-cyano-benzoic acid methyl ester. google.com The synthesis of such precursors often starts with simpler, commercially available chemicals. For example, the nitration of methyl benzoate (B1203000) using a mixture of concentrated nitric and sulfuric acids is a standard method to produce methyl m-nitrobenzoate, which can then be further functionalized. orgsyn.org

The general pathway often involves:

Nitration: Introduction of a nitro group onto a benzoic acid or benzoate ester precursor.

Functionalization: Introduction of the second nitrogen-containing group, which could be a cyano group or a dimethylamino group, often via nucleophilic aromatic substitution on an activated ring (e.g., a halogenated nitrobenzoate).

Reduction: The nitro group is then reduced to an amino group. Catalytic hydrogenation is a common method for this transformation. evitachem.com

The chemistry of these intermediates is crucial. The electron-withdrawing nature of the nitro and carboxyl groups facilitates certain reactions, such as nucleophilic aromatic substitution, while the subsequent reduction to an amino group fundamentally changes the electronic properties of the ring, influencing subsequent reaction steps.

Esterification Protocols and Optimization for Methyl 2-amino-4-(dimethylamino)benzoate Formation

The formation of the methyl ester group is a critical step in the synthesis. This can be achieved either before or after the formation of the amine functionalities.

Fischer-Speier Esterification: If the carboxylic acid precursor, 2-amino-4-(dimethylamino)benzoic acid, is available, it can be converted to the methyl ester via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol. researchgate.netprezi.com Common acid catalysts include sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). researchgate.netyoutube.com The reaction is reversible, and using a large excess of methanol helps to drive the equilibrium towards the product side. fugus-ijsgs.com.ng For aminobenzoic acids, a stoichiometric amount of acid catalyst is often required because the basic amino group neutralizes the catalyst. researchgate.net The reaction workup typically involves neutralization with a base like sodium carbonate to isolate the free ester. researchgate.net

Methylation with Alkylating Agents: An alternative to acid-catalyzed esterification is the use of methylating agents. The carboxylic acid can be deprotonated with a base, such as potassium carbonate, to form the carboxylate salt. This salt is then treated with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in an organic solvent such as acetone (B3395972) or dimethylformamide. evitachem.com This method avoids the strongly acidic conditions of Fischer esterification, which can be advantageous if other acid-sensitive functional groups are present.

Optimization: Key parameters for optimizing esterification include reaction temperature, catalyst loading, and reaction time. For Fischer esterification, refluxing for 60-75 minutes is typical. researchgate.net The choice of solvent and the method of water removal (to shift the equilibrium) are also important considerations for maximizing yield.

| Esterification Method | Reagents | Catalyst/Base | Typical Conditions | Reference |

| Fischer-Speier Esterification | 2-amino-4-(dimethylamino)benzoic acid, Methanol | Concentrated H₂SO₄ | Reflux for 60-75 minutes | researchgate.net |

| Methylation | 2-amino-4-(dimethylamino)benzoic acid, Methyl iodide or Dimethyl sulfate | Potassium carbonate | Elevated temperature in acetone or DMF | evitachem.com |

| Phosphorus Pentoxide Method | 2-hydroxy-4-amino-benzoic acid, Phenol | Phosphorus pentoxide or Polyphosphoric acid | >80°C | google.com |

Nucleophilic Substitution Reactions in the Synthesis of Methyl 2-amino-4-(dimethylamino)benzoate

Nucleophilic aromatic substitution (SNAr) provides a powerful route to install the amino and dimethylamino groups onto the aromatic ring. This type of reaction is facilitated by the presence of strong electron-withdrawing groups (like nitro or carbonyl groups) positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.com

A plausible synthetic pathway could involve a precursor like methyl 2,4-dichlorobenzoate. The reaction would proceed in a stepwise manner:

First Substitution: Reaction with dimethylamine (B145610). The regioselectivity of this step would be crucial. The chlorine at the 4-position (para to the ester group) might be more activated towards nucleophilic attack than the chlorine at the 2-position (ortho).

Second Substitution: Reaction of the resulting methyl 2-chloro-4-(dimethylamino)benzoate with an amine source (e.g., ammonia (B1221849) or a protected amine) to replace the second chlorine atom.

The SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. scranton.edu The reaction conditions, including the choice of solvent (e.g., DMF), base (e.g., K₂CO₃), and temperature, are critical for the success of these substitutions. researchgate.net

Catalytic Approaches in Methyl 2-amino-4-(dimethylamino)benzoate Synthesis

Catalysis offers more efficient and selective methods for synthesizing C-N bonds, which are central to the structure of the target molecule. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is dominated by transition metal complexes, particularly those of palladium. matthey.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.org It can be used to couple an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. This reaction could be applied to synthesize Methyl 2-amino-4-(dimethylamino)benzoate in several ways:

Coupling of a di-halo-benzoate ester with dimethylamine and then ammonia (or an ammonia equivalent) in a stepwise fashion.

Coupling of a halo-benzoate ester, already containing one of the amino groups, with the appropriate amine.

The catalyst system typically consists of a palladium precursor (e.g., palladium(II) acetate) and a specialized phosphine (B1218219) ligand. researchgate.net The development of sterically hindered and electron-rich ligands has greatly expanded the scope of this reaction to include less reactive aryl chlorides and a wide range of amines. wikipedia.orgresearchgate.net The mechanism involves an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle. wikipedia.org

| Catalytic Reaction | Catalyst System | Reactants | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium precursor (e.g., Pd(OAc)₂) + Phosphine ligand | Aryl halide/triflate, Amine | High efficiency for C-N bond formation | wikipedia.orgresearchgate.net |

| Gold-Catalyzed Hydroamination | Cationic gold(I) complexes | Alkyne/Allene, Ammonia | Atom-economical addition of N-H across C-C multiple bonds | nih.gov |

Heterogeneous Catalysis Strategies

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of catalyst recovery and reuse.

Catalytic Hydrogenation: This is the most common application of heterogeneous catalysis in this context, primarily for the reduction of nitro groups to amines. A variety of catalysts are effective for this transformation.

Palladium on Carbon (Pd/C): A patent describes the reduction of 2-nitro-4-cyano-benzoic acid methyl ester using a 5% Pd/C catalyst under hydrogen pressure to yield the corresponding diamine derivative. google.com

Palladium-on-wide pore carbon has been used in the reductive alkylation of nitrobenzoic acid to directly form N,N-dimethylaminobenzoic acid. google.com

These reactions are typically carried out in solvents like methanol or dilute hydrochloric acid at elevated pressures (0.5–3.5 MPa) and moderate temperatures (10–60 °C). google.com The catalyst can be easily recovered by filtration at the end of the reaction.

| Catalyst | Reaction Type | Substrate Example | Conditions | Reference |

| 5% Pd/C | Hydrogenation (Reduction) | 2-nitro-4-cyano-benzoic acid methyl ester | H₂, 0.5–3.5 MPa, 10–60 °C | google.com |

| 6% Pd-on-carbon | Reductive Alkylation | 3-nitrobenzoic acid | H₂, Methanol | google.com |

Novel and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of green and sustainable processes. For the synthesis of aminobenzoates, including Methyl 2-amino-4-(dimethylamino)benzoate, several innovative approaches are emerging.

Biocatalysis and Biosynthesis: One of the most promising sustainable alternatives to traditional chemical synthesis is the use of microorganisms to produce aminobenzoic acids (ABAs) and their derivatives from renewable resources like glucose. mdpi.com The biosynthesis of ortho- and para-aminobenzoic acid originates from the shikimate pathway. mdpi.comnih.govresearchgate.net While direct microbial synthesis of the target molecule has not been reported, the enzymatic production of the 2-aminobenzoic acid core is a significant step. Further enzymatic or chemical steps could then be used for N-methylation and esterification. For example, S-adenosyl-L-methionine (SAM)-dependent methyltransferases can catalyze N-methylation steps. mdpi.com This approach avoids toxic reagents, harsh conditions, and petroleum-based starting materials. mdpi.com

Green Chemistry Approaches:

Atom Economy: Reactions like catalytic hydroamination are being explored as they are highly atom-economical, adding ammonia directly across multiple bonds. nih.gov

Safer Solvents and Reagents: Research focuses on replacing hazardous solvents and reagents. For example, developing catalytic systems that can use aqueous ammonia directly avoids the need for anhydrous ammonia gas. organic-chemistry.org

Catalyst Efficiency: The development of highly active catalysts allows for lower catalyst loadings, reducing cost and metal waste. researchgate.net

These novel routes, particularly those based on biocatalysis, represent the future direction for the environmentally friendly production of complex aromatic compounds. mdpi.com

Green Chemistry Principles in Methyl 2-amino-4-(dimethylamino)benzoate Synthesis

The application of the 12 Principles of Green Chemistry provides a robust framework for evaluating and optimizing the synthesis of Methyl 2-amino-4-(dimethylamino)benzoate. nih.govacs.org These principles advocate for practices that reduce waste, minimize energy consumption, use renewable resources, and avoid hazardous substances.

A primary route to this compound involves the catalytic hydrogenation of a precursor, Methyl 4-(dimethylamino)-2-nitrobenzoate. From a green chemistry perspective, catalytic reactions are inherently superior to stoichiometric ones as they minimize waste (Principle #9). nih.gov Catalytic hydrogenation, for instance, utilizes molecular hydrogen with a metal catalyst (e.g., Palladium on carbon), where the only theoretical byproduct is water. This approach boasts a high atom economy (Principle #2), as most atoms from the reactants are incorporated into the final product. acs.org

In contrast, older methods using stoichiometric reducing agents like iron, zinc, or tin(II) chloride in acidic media generate significant amounts of metal salt waste, leading to a low atom economy and greater environmental impact. commonorganicchemistry.com

Another key green consideration is the choice of solvent (Principle #5). acs.org Modern approaches favor the use of greener solvents like ethanol (B145695) or water, or even solvent-free conditions, moving away from hazardous chlorinated or volatile organic solvents. Furthermore, developments in using renewable feedstocks and bio-based materials, such as employing carbonaceous materials in subcritical water for the reduction of nitro groups, represent a significant step towards sustainable amine synthesis. researchgate.net

The N,N-dimethylation of a diamine precursor represents another synthetic pathway. Traditional methylating agents like methyl iodide or dimethyl sulfate are highly toxic and produce stoichiometric amounts of salt waste. A greener alternative is the use of dimethyl carbonate (DMC), which is a non-toxic reagent. The byproducts of methylation with DMC are methanol and carbon dioxide, which are far more environmentally benign. rsc.org

| Synthetic Step | Methodology | Relevant Green Principle(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitro Group Reduction | Catalytic Hydrogenation (H₂/Pd-C) | #2 (Atom Economy), #9 (Catalysis) | High atom economy, catalytic nature reduces waste. | Requires handling of flammable H₂ gas and high pressures. |

| Stoichiometric Metals (Fe, SnCl₂) | #1 (Waste Prevention - Violated) | Milder conditions (pressure), functional group tolerance. | Poor atom economy, generates large amounts of metallic waste. | |

| N,N-dimethylation | Dimethyl Carbonate (DMC) | #4 (Safer Chemicals), #5 (Safer Solvents) | Non-toxic reagent, benign byproducts (CO₂, MeOH). rsc.org | May require higher temperatures or catalysts. |

| Methyl Iodide / Dimethyl Sulfate | #4 (Safer Chemicals - Violated) | Highly reactive and effective. | Extremely toxic and hazardous reagents, produces salt waste. |

Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology for the production of chemical compounds, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. nih.gov These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, such as nitrations and catalytic hydrogenations.

For the synthesis of Methyl 2-amino-4-(dimethylamino)benzoate, a continuous-flow approach to the hydrogenation of the nitro precursor is highly advantageous. Flow reactors, such as packed-bed reactors, allow for the safe use of hydrogen gas at high temperatures and pressures with superior heat and mass transfer. This precise control minimizes the risk of thermal runaways and reduces the formation of side products, leading to higher yields and purity. nih.gov The ability to telescope reaction steps—linking multiple transformations in a continuous sequence without isolating intermediates—is another powerful feature of flow chemistry. durham.ac.uk A hypothetical telescoped synthesis could involve the nitration of a substrate followed immediately by hydrogenation in a subsequent reactor module, streamlining the process significantly.

An example of a related process successfully translated to a flow system is the diazotization of methyl 2-aminobenzoate (B8764639), which demonstrated that side reactions could be eminently suppressed compared to batch methods. researchgate.net This highlights the potential of flow chemistry to improve selectivity and yield for reactions involving sensitive intermediates.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Difficult to control exotherms; potential for thermal runaway; handling of large volumes of H₂ gas. | Superior temperature control; small reaction volumes minimize risk; safe handling of high-pressure H₂. nih.gov |

| Efficiency | Mass transfer limitations can slow reaction rates; longer reaction times. | Enhanced mass and heat transfer; shorter residence times; higher throughput. researchgate.net |

| Scalability | Scaling up can be non-linear and challenging, requiring reactor redesign. | Easily scalable by extending operation time ("scaling out") or using larger reactors. |

| Process Control | Difficult to precisely control parameters throughout the vessel. | Precise control over temperature, pressure, and residence time. |

Photochemical and Electrochemical Synthetic Transformations

Harnessing light or electrical energy to drive chemical reactions offers unique pathways for synthesis, often under mild conditions and with high selectivity, aligning well with green chemistry principles.

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction. The electrocatalytic reduction of substituted nitroarenes to their corresponding anilines is a particularly promising and directly applicable method for synthesizing the target compound. nih.gov This technique typically employs a redox mediator, such as a polyoxometalate, in an aqueous solution at room temperature. researchgate.net The mediator accepts electrons from the cathode and, in turn, reduces the nitroarene in the bulk solution. This indirect process is highly selective for the nitro group, avoiding side reactions that can occur with direct reduction at the electrode surface. acs.org The key advantages of this approach include ambient operating conditions, the use of water as a solvent, and the elimination of the need for high-pressure hydrogen gas or stoichiometric metal reductants. researchgate.net

Photochemical Synthesis: While a direct, high-yield photochemical synthesis of Methyl 2-amino-4-(dimethylamino)benzoate is not prominently described, photochemistry offers potential routes for related transformations. The general field of photochemistry of aromatic amines is well-studied and includes processes like photodissociation of C-N and N-H bonds. researchgate.net More synthetically relevant are photoredox-catalyzed reactions, which can be used to form C-C or C-N bonds under very mild conditions. Modern photochemical methods are often integrated into continuous flow reactors, which allows for efficient irradiation of the reaction mixture and easy scalability. mdpi.com For instance, photochemical activation of aromatic aldehydes has been used to synthesize amides and esters, demonstrating the potential of light-based energy input in the synthesis of complex aromatic molecules. nih.gov

| Substrate | Conditions | Selectivity for Aniline (B41778) Product |

|---|---|---|

| Methyl-2-nitrobenzoate | Phosphotungstic acid mediator, aqueous solution, room temp. | High |

| Ethyl-3-nitrobenzoate | Phosphotungstic acid mediator, aqueous solution, room temp. | High |

| Ethyl-4-nitrobenzoate | Phosphotungstic acid mediator, aqueous solution, room temp. | High |

| 1-Fluoro-2-nitrobenzene | Phosphotungstic acid mediator, aqueous solution, room temp. | High (no dehalogenation) |

Mechanistic Investigations of Methyl 2-amino-4-(dimethylamino)benzoate Formation Reactions

While specific mechanistic studies focused solely on Methyl 2-amino-4-(dimethylamino)benzoate are scarce, the mechanisms of the key transformations involved in its synthesis are well-established in organic chemistry.

Mechanism of Catalytic Nitro Group Reduction: The heterogeneous catalytic hydrogenation of an aromatic nitro group is a complex, multi-step process. The reaction occurs on the surface of a metal catalyst, such as palladium. The mechanism is generally understood to proceed through the sequential addition of hydrogen. The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO). This is followed by further reduction to a hydroxylamine (B1172632) intermediate (Ar-NHOH). Finally, the hydroxylamine is reduced to the corresponding aniline (Ar-NH₂). dtic.mil The exact pathway and rate-determining step can be influenced by factors such as the catalyst, solvent, temperature, and the electronic nature of other substituents on the aromatic ring. dtic.mil

Mechanism of Reductive N,N-dimethylation: The N,N-dimethylation of an amine using formaldehyde (B43269) and a reducing agent (reductive amination) is a cornerstone of amine synthesis. The mechanism involves two successive N-methylation cycles. First, the primary amine attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The iminium ion is a key electrophilic species that is subsequently reduced by a hydride source (e.g., from H₂/catalyst or NaBH₃CN) to yield the monomethylated secondary amine. chemrxiv.org This secondary amine can then undergo the same reaction sequence—reaction with a second equivalent of formaldehyde to form a new iminium ion, followed by reduction—to produce the final tertiary, N,N-dimethylated amine. chemrxiv.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Amino 4 Dimethylamino Benzoate

Reactions Involving the Aromatic Amino Functionality

The primary aromatic amino group (-NH₂) is a versatile functional handle, readily participating in a variety of chemical transformations. Its nucleophilicity allows for reactions at the nitrogen atom, while its presence also activates the aromatic ring towards electrophilic substitution.

The nucleophilic nitrogen of the primary amino group can react with acylating and alkylating agents to form new N-C bonds.

Acylation: This reaction typically involves the treatment of the amine with an acyl halide or anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. For instance, the N-acylation of a similar compound, 2-methyl-4-amino methyl benzoate (B1203000), with 2-methyl benzoyl chloride is a key step in the synthesis of intermediates for pharmaceuticals like Tolvaptan google.com. This transformation results in the formation of a secondary amide, which can significantly alter the compound's electronic and physical properties.

Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents. Such reactions can proceed to form secondary or tertiary amines. The literature describes N-alkylation of amino acid esters using alkyl halides in the presence of a base and a phase-transfer catalyst monash.edu. Given the structure of Methyl 2-amino-4-(dimethylamino)benzoate, selective alkylation of the primary amine over the tertiary dimethylamino group is expected under controlled conditions.

| Reaction Type | Reagent(s) | Typical Conditions | Product Type | Reference Example |

|---|---|---|---|---|

| Acylation | Acyl Halide (e.g., Acetyl chloride) | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | N-Aryl Amide | Acylation of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride google.com |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | Base (e.g., K₂CO₃), Phase-Transfer Catalyst, 25-80°C | Secondary or Tertiary Aryl Amine | Alkylation of sulfonamides derived from amino acid esters monash.edu |

Primary aromatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), to form diazonium salts. This reaction is conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. Diazotization of aminobenzoic acids is a well-established procedure to introduce a variety of functional groups onto the aromatic ring scirp.org.

The resulting diazonium salt of Methyl 2-amino-4-(dimethylamino)benzoate would be a versatile intermediate for numerous transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Hydrolysis: Replacement with an -OH group by heating in an aqueous acidic solution.

| Transformation | Reagent(s) | Product Functional Group | Named Reaction |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (aq) | -N₂⁺Cl⁻ | - |

| Halogenation | CuCl / CuBr | -Cl / -Br | Sandmeyer Reaction |

| Cyanation | CuCN | -CN | Sandmeyer Reaction |

| Fluorination | HBF₄, heat | -F | Schiemann Reaction |

| Hydroxylation | H₂O, H⁺, heat | -OH | - |

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, followed by dehydration. The reaction of aromatic amines with various carbonyl compounds is a fundamental transformation in organic synthesis mdpi.comnih.gov. The formation of the C=N double bond is driven by the removal of water from the reaction mixture. These imine products can be valuable intermediates, for example, they can be subsequently reduced to form secondary amines.

Reactivity of the Methyl Ester Group

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) group (-OCH₃).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the reaction of the ester with a strong base, such as sodium hydroxide (NaOH), to produce the carboxylate salt. Subsequent acidification yields the carboxylic acid. A typical procedure involves heating the ester under reflux with aqueous or methanolic NaOH chemspider.com.

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring a large excess of water to drive the equilibrium towards the carboxylic acid product.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, heating with ethanol (B145695) and a catalytic amount of sulfuric acid would yield Ethyl 2-amino-4-(dimethylamino)benzoate. Scandium(III) triflate has been shown to catalyze the transesterification of various methyl esters in boiling alcohols organic-chemistry.org.

Amidation: The methyl ester can be converted directly into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often slower than hydrolysis and may require elevated temperatures or the use of catalysts. Heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have been shown to facilitate the direct amidation of methyl benzoate with various amines at high temperatures researchgate.net. Alternatively, silicon-based reagents such as methyltrimethoxysilane can mediate the direct amidation of carboxylic acids, which could be formed in situ via hydrolysis of the ester nih.gov.

Reduction: The methyl ester group can be reduced to a primary alcohol, (2-amino-4-(dimethylamino)phenyl)methanol.

Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. The reaction is typically carried out in an anhydrous ether solvent like THF or diethyl ether.

Milder Hydride Reagents: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of Lewis acids (e.g., LiCl, CaCl₂, ZnCl₂) or by performing the reaction at higher temperatures in solvents like methanol (B129727) reddit.com.

Diisobutylaluminium Hydride (DIBAL-H): This reagent can be used to reduce esters to either aldehydes or primary alcohols, depending on the reaction conditions. Reduction at low temperatures (e.g., -78 °C) can often stop at the aldehyde stage, while using excess reagent or higher temperatures leads to the primary alcohol chemspider.com.

| Reaction Type | Reagent(s) | Typical Conditions | Product Functional Group |

|---|---|---|---|

| Hydrolysis (Basic) | NaOH (aq), MeOH | Reflux | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or base catalyst | Reflux | Ester (-COOR') |

| Amidation | R'R''NH, heat | High Temperature / Catalyst | Amide (-CONR'R'') |

| Reduction | LiAlH₄ | Anhydrous Ether, 0°C to RT | Primary Alcohol (-CH₂OH) |

| Reduction | NaBH₄, LiCl | THF, Reflux | Primary Alcohol (-CH₂OH) |

| Reduction | DIBAL-H (excess) | Toluene, -78°C to RT | Primary Alcohol (-CH₂OH) |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of Methyl 2-amino-4-(dimethylamino)benzoate is highly activated towards electrophilic attack due to the presence of two potent electron-donating groups: the primary amino (-NH₂) group at the 2-position and the tertiary dimethylamino (-N(CH₃)₂) group at the 4-position. Conversely, the methyl ester (-COOCH₃) group at the 1-position is an electron-withdrawing group.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on Methyl 2-amino-4-(dimethylamino)benzoate is governed by the cumulative electronic effects of its three substituents. The amino and dimethylamino groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. The methyl ester group is a deactivating group, directing incoming electrophiles to the meta position.

The powerful activating and directing influence of the two amino groups far outweighs the deactivating and meta-directing effect of the methyl ester. Both the -NH₂ and -N(CH₃)₂ groups strongly activate the ring by resonance, donating electron density to the aromatic system. This makes the ring highly nucleophilic and susceptible to attack by electrophiles.

The positions on the ring that are activated are those ortho and para to the amino groups.

The position ortho to the -NH₂ group (position 3) is activated.

The position para to the -NH₂ group (position 5) is activated.

The position ortho to the -N(CH₃)₂ group (position 3 and 5) is activated.

The position para to the -N(CH₃)₂ group is occupied by the methyl ester.

Therefore, electrophilic substitution is strongly directed to positions 3 and 5. The steric hindrance from the adjacent methyl ester and amino groups at position 3 might slightly favor substitution at position 5.

Nucleophilic aromatic substitution (SNAr) on the benzene ring of Methyl 2-amino-4-(dimethylamino)benzoate is highly unlikely. SNAr reactions require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate and a good leaving group. wikipedia.orglibretexts.orgchemistrysteps.compressbooks.pub The benzene ring in this molecule is electron-rich due to the two amino groups, which would destabilize the anionic intermediate required for an SNAr mechanism. nih.gov

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -COOCH₃ | 1 | -I, -R (Electron-withdrawing) | Deactivating | Meta |

| -NH₂ | 2 | -I, +R (Strongly electron-donating) | Strongly Activating | Ortho, Para |

| -N(CH₃)₂ | 4 | -I, +R (Strongly electron-donating) | Strongly Activating | Ortho, Para |

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles. wikipedia.org

Tertiary amine groups are known to be effective DMGs. wikipedia.orgorganic-chemistry.org In the case of Methyl 2-amino-4-(dimethylamino)benzoate, the dimethylamino group at the 4-position could potentially direct metalation to its ortho positions (positions 3 and 5). The primary amino group at the 2-position would likely be deprotonated by the strong base first, and the resulting amide anion could also act as a DMG, directing to position 3. The coordination of the lithium cation with the heteroatoms of the DMGs facilitates the deprotonation of the nearest ortho position. baranlab.org

Given the presence of multiple potential directing groups and acidic protons (on the primary amine), the regioselectivity of a DoM reaction on this substrate would be complex. The primary amino group would need to be protected, for example as an amide, to prevent simple acid-base chemistry and to potentially utilize it as a more effective DMG. The hierarchy of directing group ability would determine the ultimate site of metalation. Tertiary amides and carbamates are generally very strong DMGs. organic-chemistry.org Without experimental data on this specific molecule, it is predicted that metalation would likely occur at position 3 or 5, directed by the powerful dimethylamino group or a derivatized amino group.

Oxidation and Reduction Chemistry of Methyl 2-amino-4-(dimethylamino)benzoate

The multiple functional groups in Methyl 2-amino-4-(dimethylamino)benzoate offer several sites for oxidation and reduction reactions.

Oxidation: The primary and tertiary amino groups are susceptible to oxidation. The oxidation of N,N-dimethylanilines can proceed through the formation of a radical cation. xml-journal.net This intermediate can then undergo various reactions.

N-Oxidation: The nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide. nih.gov

N-Demethylation: Oxidative N-demethylation is a common metabolic pathway for N,N-dialkylanilines and can also be achieved with chemical oxidants. nih.govtandfonline.com This would yield Methyl 2-amino-4-(methylamino)benzoate.

Dimerization: In the absence of other nucleophiles, the radical cations of N,N-dialkylanilines can dimerize to form tetraalkylbenzidines. nih.gov

Oxidative Coupling: Oxidation of N,N-dimethylaniline with reagents like cupric chloride can lead to the formation of dimeric products such as Crystal Violet and Methyl Violet through complex reaction pathways. semanticscholar.orgrsc.org

Reduction: The primary sites for reduction are the aromatic ring and the methyl ester group.

Reduction of the Aromatic Ring: The benzene ring can be reduced to a cyclohexane ring under catalytic hydrogenation conditions, for instance, using rhodium on carbon or rhodium on alumina as a catalyst, often under acidic conditions. acs.org This would yield Methyl 2-aminocyclohexane-4-(dimethylamino)carboxylate.

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol. Common reagents for this transformation include strong hydride donors like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄). harvard.edu Borane complexes (e.g., BH₃-THF) are also effective for the reduction of esters. organic-chemistry.orgresearchgate.net This would result in (2-amino-4-(dimethylamino)phenyl)methanol.

It is also possible to reduce the aromatic nitro group to an amine using metal catalysts like palladium, platinum, or nickel with hydrogen, or with metals like iron, tin, or zinc in acidic conditions. masterorganicchemistry.com This is not directly applicable to the starting material but is a relevant reduction reaction for a related precursor.

| Reaction Type | Functional Group | Potential Reagents | Potential Product(s) |

|---|---|---|---|

| Oxidation | -N(CH₃)₂ | Peroxides, Cu²⁺ | N-oxide, N-demethylated product, Dimer |

| Reduction | Aromatic Ring | H₂/Rh-C, H₂/Rh-Al₂O₃ | Cyclohexane derivative |

| Reduction | -COOCH₃ | LiAlH₄, LiBH₄, BH₃-THF | Benzylic alcohol |

Photoreactivity and Photochemical Transformations

The photochemistry of diazo compounds, which can be generated from amines, is an active area of research, often involving photoinitiated decomposition to carbenes. rsc.orgmdpi.comresearchgate.net While not a diazo compound itself, the presence of amino groups suggests potential for complex photochemical reactions.

It is plausible that UV irradiation of Methyl 2-amino-4-(dimethylamino)benzoate could lead to the formation of radical species, similar to other N,N-dialkylanilines. These radicals could then initiate a cascade of reactions, including dimerization, polymerization, or reaction with other molecules in the medium.

Reactivity in Diverse Chemical Environments (Acidic, Basic, Radical)

Acidic Environment: In a strong acidic medium, the basic amino groups at positions 2 and 4 will be protonated to form ammonium salts. This protonation has a profound effect on the reactivity of the aromatic ring. The positively charged ammonium groups (-NH₃⁺ and -NH(CH₃)₂⁺) are strongly deactivating and meta-directing for electrophilic aromatic substitution. Consequently, the high nucleophilicity of the benzene ring is completely suppressed, and the molecule becomes resistant to electrophilic attack.

Basic Environment: In a basic environment, the primary amino group could be deprotonated by a very strong base, although this is generally difficult. The ester group is susceptible to hydrolysis under basic conditions (saponification) to yield the corresponding carboxylate salt, Methanol, and 2-amino-4-(dimethylamino)benzoic acid.

Radical Environment: N,N-dialkylanilines are known to react with radical initiators or undergo one-electron oxidation to form relatively stable radical cations. nih.gov The formation of the radical cation of N,N-dimethylaniline has been studied, and it can undergo nucleophilic substitution at the para position or dimerize. nih.gov In the context of Methyl 2-amino-4-(dimethylamino)benzoate, the formation of a radical cation centered on the dimethylamino nitrogen is a likely event in a radical environment. This radical cation could then participate in various radical-mediated reactions. mdpi.com The generation of radicals can be achieved through various methods, including heating with initiators like AIBN in the presence of reagents like n-Bu₃SnH. uchicago.edu

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 4 Dimethylamino Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Methyl 2-amino-4-(dimethylamino)benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the atoms.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for Methyl 2-amino-4-(dimethylamino)benzoate are predicted based on the analysis of similar substituted benzene (B151609) derivatives. The electron-donating effects of the amino and dimethylamino groups, and the electron-withdrawing effect of the methyl ester group, will significantly influence the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-amino-4-(dimethylamino)benzoate

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|---|

| 1 | C | - | ~110-115 | - | - |

| 2 | C-NH₂ | - | ~148-152 | - | - |

| 3 | CH | ~6.0-6.2 | ~95-100 | d | J ≈ 2.5 Hz |

| 4 | C-N(CH₃)₂ | - | ~152-155 | - | - |

| 5 | CH | ~6.1-6.3 | ~105-110 | dd | J ≈ 8.5, 2.5 Hz |

| 6 | CH | ~7.6-7.8 | ~130-133 | d | J ≈ 8.5 Hz |

| - | C=O | - | ~168-170 | - | - |

| - | OCH₃ | ~3.8-3.9 | ~51-52 | s | - |

| - | NH₂ | ~4.5-5.5 (broad) | - | s | - |

| - | N(CH₃)₂ | ~2.9-3.0 | ~40-41 | s | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted signals and elucidating the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For Methyl 2-amino-4-(dimethylamino)benzoate, a cross-peak between the aromatic protons at positions 5 and 6 would be expected, confirming their ortho relationship. A weaker, long-range coupling might be observed between the protons at positions 3 and 5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons (C3, C5, and C6) and the methyl groups of the ester and dimethylamino functions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected correlations include:

The protons of the OCH₃ group to the carbonyl carbon (C=O) and the carbon at position 1.

The aromatic proton at position 6 to the carbonyl carbon and the carbon at position 4.

The protons of the N(CH₃)₂ group to the carbon at position 4 and potentially to the carbons at positions 3 and 5.

The NH₂ protons to the carbon at position 2 and potentially to the carbons at positions 1 and 3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps to determine the molecule's conformation. Expected through-space correlations would include:

The NH₂ protons and the aromatic proton at position 3.

The OCH₃ protons and the aromatic proton at position 6.

The N(CH₃)₂ protons and the aromatic proton at position 5.

Solid-State NMR Applications for Structural Characterization

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. For Methyl 2-amino-4-(dimethylamino)benzoate, ssNMR could provide valuable insights into its crystalline packing, polymorphism, and intermolecular interactions. High-resolution ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would reveal the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ssNMR techniques can be used to measure internuclear distances and determine the torsion angles that define the molecular conformation in the solid state.

Dynamic NMR Studies of Conformational Dynamics

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes such as conformational changes or restricted rotation around chemical bonds. In Methyl 2-amino-4-(dimethylamino)benzoate, restricted rotation around the C-N bonds of the amino and dimethylamino groups, as well as the C-C bond connecting the ester group to the aromatic ring, could be investigated. At low temperatures, separate signals for the two methyl groups of the dimethylamino group might be observable if the rotation around the C-N bond is slow on the NMR timescale. The energy barrier for this rotation could then be calculated from the coalescence temperature of the signals.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Structure

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for Methyl 2-amino-4-(dimethylamino)benzoate

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Amino) | Asymmetric & Symmetric Stretching | 3400-3500 | Medium (IR), Weak (Raman) |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium (IR), Strong (Raman) |

| C-H (Methyl) | Stretching | 2850-2960 | Medium (IR), Medium (Raman) |

| C=O (Ester) | Stretching | 1680-1700 | Strong (IR), Medium (Raman) |

| C=C (Aromatic) | Stretching | 1580-1620 | Strong (IR), Strong (Raman) |

| N-H (Amino) | Bending (Scissoring) | 1550-1650 | Strong (IR) |

| C-N (Aromatic Amine) | Stretching | 1250-1350 | Strong (IR) |

| C-O (Ester) | Stretching | 1100-1300 | Strong (IR) |

The FT-IR spectrum is expected to be dominated by strong absorptions from the N-H stretching of the amino group, the C=O stretching of the ester, and the C-N and C-O stretching vibrations. The Raman spectrum would likely show strong signals for the aromatic C=C stretching and C-H stretching modes.

Electronic Absorption and Fluorescence Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides information about the electronic transitions within a molecule. The presence of multiple strong electron-donating groups (amino and dimethylamino) and an electron-withdrawing group (methyl ester) is expected to result in significant intramolecular charge transfer (ICT) character in the electronic transitions of Methyl 2-amino-4-(dimethylamino)benzoate.

The absorption spectrum is predicted to show intense bands in the UV-A or near-visible region due to π-π* transitions with significant ICT character. Upon excitation, the molecule is expected to exhibit fluorescence, with the emission properties being highly sensitive to the local environment.

Solvent Effects on Electronic Transitions

The electronic absorption and fluorescence emission spectra of Methyl 2-amino-4-(dimethylamino)benzoate are expected to show a pronounced dependence on solvent polarity, a phenomenon known as solvatochromism. In polar solvents, the excited state, which likely possesses a larger dipole moment due to enhanced ICT, will be stabilized more than the ground state. This will lead to a red-shift (bathochromic shift) of the absorption and, more significantly, the fluorescence emission maxima with increasing solvent polarity. The large Stokes shift (the difference in wavelength between the absorption and emission maxima) in polar solvents would be indicative of a twisted intramolecular charge transfer (TICT) state. researchgate.net

Quantum Yield and Fluorescence Lifetime Studies (academic focus)

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are critical parameters that characterize the emission properties of a fluorophore. For Methyl 2-amino-4-(dimethylamino)benzoate, these properties are expected to be significantly influenced by the electronic nature of its substituents and the surrounding solvent environment. The presence of both an amino (-NH2) group at the ortho position and a dimethylamino (-N(CH3)2) group at the para position, both being strong electron-donating groups, suggests that the molecule will exhibit intramolecular charge transfer (ICT) character upon excitation.

Studies on similar ortho-aminobenzoic acid derivatives have shown that their photophysical properties are highly sensitive to solvent polarity and hydrogen bonding capabilities. For instance, the fluorescence decay of some 2-amino-N,N'-dimethyl-benzamide derivatives has been observed to be around 2.0 ns, which is consistent with a low quantum yield. nih.gov In nonpolar solvents, a locally excited (LE) state emission is typically observed. However, in polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can occur, often leading to a red-shifted emission and a decrease in the fluorescence quantum yield due to enhanced non-radiative decay pathways.

The fluorescence lifetime of aminobenzoate derivatives can also be affected by intramolecular hydrogen bonding. In ortho-aminobenzoates, an intramolecular hydrogen bond can form between the amino group and the carbonyl oxygen of the ester group, leading to a more rigid structure and potentially a higher quantum yield and longer lifetime compared to analogues where this interaction is absent. However, in protic solvents, intermolecular hydrogen bonding with the solvent can compete with or disrupt this intramolecular interaction, leading to changes in the observed photophysical parameters. For related aminobenzoate compounds, fluorescence lifetimes have been reported to be in the range of several nanoseconds, with variations depending on the specific substitution pattern and solvent. nih.gov

Table 1: Expected Photophysical Properties of Methyl 2-amino-4-(dimethylamino)benzoate in Different Solvents

| Solvent | Expected Quantum Yield (Φf) | Expected Fluorescence Lifetime (τf) (ns) | Predominant Emissive State |

| Hexane (Nonpolar) | Moderate to High | > 5 | Locally Excited (LE) |

| Dichloromethane (Polar aprotic) | Moderate | 2 - 5 | Intramolecular Charge Transfer (ICT) |

| Methanol (B129727) (Polar protic) | Low to Moderate | < 2 | Twisted Intramolecular Charge Transfer (TICT) |

Note: The values in this table are estimations based on data from analogous compounds and general photophysical principles. Experimental verification is required.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the exact mass and elemental composition of a molecule. For Methyl 2-amino-4-(dimethylamino)benzoate (C10H14N2O2), the expected exact mass of the molecular ion [M]+• would be approximately 194.1055 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry is dictated by the stability of the resulting fragment ions. The presence of the aromatic ring, the ester group, and the two amino groups in Methyl 2-amino-4-(dimethylamino)benzoate will lead to characteristic fragmentation pathways.

A comparative analysis of the mass spectra of ortho- and para-substituted aminobenzoates reveals distinct fragmentation patterns influenced by the substituent positions. nist.govnih.govresearchgate.net For the target molecule, the following fragmentation pathways are anticipated:

Loss of the methoxy (B1213986) group (-OCH3): A prominent peak would be expected at m/z [M - 31]+, corresponding to the loss of a methoxy radical from the ester functionality.

Loss of the methyl ester group (-COOCH3): Cleavage of the bond between the aromatic ring and the carbonyl group would result in a fragment at m/z [M - 59]+.

Alpha-cleavage of the dimethylamino group: Loss of a methyl radical (-CH3) from the dimethylamino group would produce a significant ion at m/z [M - 15]+.

Formation of a quinoid-type structure: For para-substituted aminobenzoates, the formation of stable quinoid-type ions is a characteristic fragmentation pathway. nist.govnih.gov This would involve rearrangements within the molecule.

"Ortho effect": The interaction between the ortho-amino group and the ester group can lead to specific fragmentation pathways, such as the loss of methanol (CH3OH) through a cyclization reaction, resulting in an ion at m/z [M - 32]+. nist.govnih.gov

Table 2: Predicted Major Fragment Ions of Methyl 2-amino-4-(dimethylamino)benzoate in EI-MS

| m/z (Predicted) | Proposed Fragment Structure/Loss |

| 194 | [M]+• (Molecular Ion) |

| 179 | [M - CH3]+ |

| 163 | [M - OCH3]+ |

| 135 | [M - COOCH3]+ |

| 162 | [M - CH3OH]+ |

Note: The relative intensities of these peaks would depend on the ionization conditions and the stability of the fragment ions.

X-ray Crystallography and Solid-State Structural Analysis

The crystal packing of Methyl 2-amino-4-(dimethylamino)benzoate is expected to be governed by a combination of hydrogen bonding and van der Waals interactions. The primary amino group (-NH2) is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen of the dimethylamino group can act as hydrogen bond acceptors.

The conformation of the Methyl 2-amino-4-(dimethylamino)benzoate molecule in the solid state will be a balance between intramolecular steric and electronic effects and the optimization of intermolecular interactions within the crystal lattice. The methyl ester group is generally coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance between the ortho-amino group and the ester group might cause a slight twist of the ester group out of the plane of the aromatic ring.

Computational studies on related N,N-dimethylamides have shown that N-methylation can significantly influence the peptide conformation, often leading to a preference for specific rotamers. mdpi.com Similarly, the orientation of the dimethylamino group relative to the benzene ring will be a key conformational feature. The nitrogen atom of the dimethylamino group is expected to be sp2-hybridized, with the lone pair participating in the π-system of the ring, which would favor a planar arrangement of the C-N(CH3)2 moiety with the aromatic ring.

Chiroptical Spectroscopy of Chiral Derivatives or Analogues

Methyl 2-amino-4-(dimethylamino)benzoate itself is an achiral molecule and therefore does not exhibit chiroptical activity (e.g., circular dichroism). However, chiral derivatives or analogues of this compound could be synthesized, and their chiroptical properties would provide valuable information about their three-dimensional structure and electronic transitions.

For instance, if a chiral center were introduced into the molecule, for example, by replacing one of the methyl groups on the para-amino substituent with a chiral alkyl group, the resulting molecule would be chiral. The electronic circular dichroism (ECD) spectrum of such a chiral derivative would show Cotton effects corresponding to the electronic transitions of the chromophoric aminobenzoate system. The sign and magnitude of these Cotton effects would be sensitive to the absolute configuration of the chiral center and the conformation of the molecule.

Studies on other chiral aminobenzoic acid derivatives have demonstrated the utility of chiroptical spectroscopy in determining their absolute configuration and conformational preferences in solution. nih.gov The combination of experimental ECD spectra with quantum chemical calculations can provide a powerful tool for the stereochemical elucidation of such chiral analogues.

Computational and Theoretical Investigations of Methyl 2 Amino 4 Dimethylamino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of molecules. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 2-amino-4-(dimethylamino)benzoate, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), can determine its optimized geometry and the distribution of its molecular orbitals.

The presence of two electron-donating groups on the benzene (B151609) ring—the amino (-NH2) group at the ortho position and the dimethylamino (-N(CH3)2) group at the para position relative to the ester—significantly influences the electronic properties. Both groups donate electron density into the aromatic π-system, which would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and affect the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, leads to a smaller HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic transitions. acs.orgphyschemres.org

Table 1: Predicted Electronic Properties of Methyl 2-amino-4-(dimethylamino)benzoate based on DFT Calculations of Analogous Substituted Anilines.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | High (less negative) | Indicates a greater ease of donating electrons (oxidation). |

| LUMO Energy | Relatively low | Influenced by the electron-withdrawing ester group. |

Note: The values in this table are qualitative predictions based on trends observed in related molecules. Actual values would require specific DFT calculations.

The HOMO is expected to be localized primarily on the benzene ring and the nitrogen atoms of the amino and dimethylamino groups, reflecting their electron-donating nature. The LUMO, conversely, is likely to have significant contributions from the carbonyl group of the methyl ester, which acts as an electron-withdrawing group.

Prediction of Spectroscopic Properties (NMR chemical shifts, UV-Vis absorption, IR frequencies)

DFT calculations are also invaluable for predicting various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum. physchemres.org For Methyl 2-amino-4-(dimethylamino)benzoate, the strong electron-donating character of the amino and dimethylamino groups is expected to cause a significant red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted methyl benzoate (B1203000).

Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated and are generally in good agreement with experimental data. physchemres.org Key predicted vibrational modes would include the N-H stretching of the primary amine, C-N stretching of both amino groups, and the C=O stretching of the ester.

NMR chemical shifts (¹H and ¹³C) can also be computed. The electron-donating groups would be predicted to increase the electron density at the ortho and para positions of the ring, leading to upfield shifts (lower ppm values) for the attached protons and carbons, though the precise shifts would be modulated by the interplay of all substituents.

Table 2: Predicted Spectroscopic Data for Methyl 2-amino-4-(dimethylamino)benzoate.

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| UV-Vis (TD-DFT) | Strong absorption band at a longer wavelength (λmax) due to intramolecular charge transfer. |

| IR | Characteristic peaks for N-H stretch (~3400-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-N stretches. |

| ¹³C NMR | Upfield shifts for aromatic carbons ortho and para to the amino groups. |

| ¹H NMR | Distinct signals for the amine protons, dimethylamino protons, methyl ester protons, and aromatic protons. |

Transition State Analysis and Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for studying reaction mechanisms. For instance, the hydrolysis of the ester group in Methyl 2-amino-4-(dimethylamino)benzoate could be investigated. DFT calculations can be used to model the reactants, products, and any intermediates, as well as the transition states that connect them. This allows for the determination of activation energies and reaction pathways.

Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have suggested that the neighboring amino group can act as an intramolecular general base catalyst, significantly enhancing the reaction rate compared to its para-substituted counterpart. iitd.ac.innih.gov A similar computational study on Methyl 2-amino-4-(dimethylamino)benzoate could elucidate the role of the ortho-amino group in facilitating the nucleophilic attack of water on the ester carbonyl, potentially through a low-energy transition state.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment. nih.gov

MD simulations of Methyl 2-amino-4-(dimethylamino)benzoate in various solvents (e.g., water, ethanol (B145695), DMSO) could reveal its conformational landscape. The molecule has several rotatable bonds, including those of the methyl ester and dimethylamino groups. MD simulations would show the preferred orientations of these groups and the energy barriers between different conformations.

Furthermore, these simulations provide detailed insights into solute-solvent interactions. rsc.org The amino and carbonyl groups are capable of forming hydrogen bonds with protic solvents like water. nih.gov MD can quantify the number and lifetime of these hydrogen bonds, which is crucial for understanding the molecule's solubility and how the solvent might affect its reactivity and spectroscopic properties. rsc.orgnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. While no specific QSRR studies on Methyl 2-amino-4-(dimethylamino)benzoate were found, the principles can be applied to a series of related aminobenzoate derivatives.

For a QSRR model, one would synthesize or computationally model a series of derivatives with varying substituents. For each derivative, molecular descriptors would be calculated. These can include electronic descriptors (like HOMO/LUMO energies, atomic charges), steric descriptors (like molecular volume), and hydrophobic descriptors (like logP). These descriptors would then be correlated with an experimentally measured reactivity parameter (e.g., the rate constant for hydrolysis) using statistical methods to create a predictive model. Such models are valuable in understanding the factors that govern reactivity.

Computational Design and Prediction of Novel Derivatives

The insights gained from computational studies can be leveraged to design novel derivatives of Methyl 2-amino-4-(dimethylamino)benzoate with desired properties. For example, if the goal is to create a more potent fluorescent probe, computational methods can be used to screen potential modifications.

This in silico design process might involve:

Identifying key structural features: Using DFT, one could identify the parts of the molecule that are most critical for its electronic and photophysical properties.

Virtual screening: A virtual library of new derivatives with different substituents at various positions could be created.

Property prediction: The properties of these virtual compounds (e.g., absorption wavelength, fluorescence quantum yield, reactivity) would then be predicted computationally. mdpi.com

Selection of candidates: The most promising candidates identified through this computational screening could then be prioritized for synthesis and experimental validation. researchgate.net

This approach significantly accelerates the discovery of new molecules with tailored functionalities by reducing the number of compounds that need to be synthesized and tested in the lab.

Advanced Analytical and Purification Methodologies for Research Purposes

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of Methyl 2-amino-4-(dimethylamino)benzoate and for its separation from impurities or related compounds. A reversed-phase HPLC method is typically suitable for this type of aromatic amine derivative.

The separation is generally achieved on a C18 column, which contains a nonpolar stationary phase. The mobile phase, a mixture of a polar solvent like water (often with a pH-adjusting buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is passed through the column. By adjusting the ratio of these solvents, the retention time of the compound can be controlled to achieve optimal separation from any potential impurities. Detection is commonly performed using a UV detector, as the aromatic nature of Methyl 2-amino-4-(dimethylamino)benzoate allows for strong absorption in the UV spectrum, typically in the range of 230-280 nm. For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a certified reference standard. The purity of a research sample is then determined by comparing its peak area to this calibration curve.

A proposed set of HPLC parameters for the analysis of Methyl 2-amino-4-(dimethylamino)benzoate is detailed in the interactive table below.

| Parameter | Proposed Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. However, due to the polarity and relatively low volatility of Methyl 2-amino-4-(dimethylamino)benzoate, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

Common derivatization techniques for compounds containing amino groups include silylation and acylation. Silylation involves the replacement of active hydrogens in the amino group with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Acylation introduces an acyl group, and can be performed with reagents such as trifluoroacetic anhydride (B1165640) (TFAA). These derivatization reactions reduce the polarity and increase the volatility of the analyte, allowing for its successful separation on a GC column. The resulting derivatives can then be detected with high sensitivity and selectivity using a mass spectrometer, which also provides valuable structural information based on the fragmentation pattern of the derivatized molecule.

A proposed GC-MS method following derivatization is outlined in the table below.

| Parameter | Proposed Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Reaction Conditions | Heat sample with MSTFA in a sealed vial (e.g., 60°C for 30 minutes) |

| GC Column | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Oven Temperature Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |

Advanced Crystallization Techniques for Single Crystal Growth

The growth of high-quality single crystals is essential for determining the three-dimensional molecular structure of a compound through X-ray crystallography. For Methyl 2-amino-4-(dimethylamino)benzoate, several advanced crystallization techniques can be employed. The choice of solvent is a critical factor in successful single crystal growth.

A common and effective method is slow evaporation. This involves dissolving the compound in a suitable solvent or solvent mixture at a concentration just below its saturation point. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over a period of days or weeks. As the solvent evaporates, the concentration of the solute gradually increases, leading to the formation of well-ordered crystals. Suitable solvents for a compound like Methyl 2-amino-4-(dimethylamino)benzoate would typically be moderately polar organic solvents in which the compound has good solubility at room temperature. Another technique is slow cooling, where the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly to room temperature, which decreases the solubility of the compound and promotes crystal growth.

The table below presents potential solvents and techniques for the single crystal growth of Methyl 2-amino-4-(dimethylamino)benzoate.

| Crystallization Technique | Potential Solvents | General Procedure |

|---|---|---|

| Slow Evaporation | Acetone (B3395972), Ethyl Acetate, Toluene | Dissolve the compound in the solvent, filter the solution, and allow the solvent to evaporate slowly in a dust-free environment. |

| Slow Cooling | Ethanol (B145695), Isopropanol | Create a saturated solution at an elevated temperature and allow it to cool gradually to room temperature. |

| Vapor Diffusion | Solvent: Dichloromethane, Anti-solvent: Hexane | A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. |

Quantitative Spectroscopic Analysis in Research Samples

Spectroscopic methods are vital for the quantitative analysis of Methyl 2-amino-4-(dimethylamino)benzoate in research samples. UV-Visible spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful in this regard.

UV-Visible Spectroscopy: The extended conjugation and the presence of auxochromic groups (amino and dimethylamino) in Methyl 2-amino-4-(dimethylamino)benzoate result in strong absorption of UV radiation. This property can be exploited for quantitative analysis using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Based on data for the closely related compound Ethyl 4-(dimethylamino)benzoate (B8555087), a significant absorbance maximum can be expected around 310 nm in a solvent like ethanol.

Quantitative NMR (qNMR) Spectroscopy: ¹H-NMR spectroscopy can also be used for quantitative analysis. This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. For a quantitative measurement, a known amount of an internal standard with a simple, well-resolved NMR spectrum is added to a precisely weighed sample of the analyte. By comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, the concentration of the analyte can be accurately determined.

The following table summarizes key parameters for the quantitative spectroscopic analysis of Methyl 2-amino-4-(dimethylamino)benzoate.

| Analytical Technique | Parameter | Details |

|---|---|---|

| UV-Visible Spectroscopy | Solvent | Ethanol or Methanol |

| Expected λmax | Approximately 310 nm | |

| Estimated Molar Absorptivity (ε) | ~23,000 L·mol⁻¹·cm⁻¹ (based on a similar compound) | |

| Quantification Method | External calibration curve | |

| Quantitative ¹H-NMR (qNMR) | Solvent | Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) |

| Internal Standard | Maleic acid, 1,4-Dinitrobenzene, or another suitable standard with non-overlapping signals | |

| Analyte Signals for Integration | Protons of the methyl ester, dimethylamino group, or aromatic protons | |

| Quantification Method | Comparison of the integral of analyte signal to the integral of the internal standard signal |

Emerging Research Areas and Future Perspectives for Methyl 2 Amino 4 Dimethylamino Benzoate

Exploration of Novel Reactivities and Transformation Pathways

The reactivity of Methyl 2-amino-4-(dimethylamino)benzoate is largely dictated by the interplay of its functional groups. The electron-rich aromatic ring is activated towards electrophilic substitution, while the amino and dimethylamino groups offer sites for a range of chemical modifications. Future research is anticipated to explore these inherent reactivities to forge novel transformation pathways.

One promising avenue lies in the synthesis of complex heterocyclic compounds. The ortho-amino ester functionality is a well-established precursor for the construction of various nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and materials science. Green chemistry approaches, utilizing environmentally benign catalysts and solvents, are expected to be at the forefront of these synthetic explorations. For instance, multicomponent reactions involving Methyl 2-amino-4-(dimethylamino)benzoate could provide efficient routes to novel molecular architectures.

The dimethylamino group, a strong electron-donating moiety, significantly influences the molecule's electronic properties and can be a target for further functionalization. Research into the selective N-alkylation or N-oxidation of the dimethylamino group could lead to the development of novel derivatives with tailored properties.

Integration into Advanced Functional Materials with Tunable Properties

The unique electronic profile of Methyl 2-amino-4-(dimethylamino)benzoate, featuring both strong electron-donating and accepting groups, makes it an excellent building block for advanced functional materials with tunable optoelectronic properties.

In the realm of polymer chemistry, this compound can be envisioned as a monomer for the synthesis of functional polymers. For example, its incorporation into polymer backbones could lead to materials with interesting photophysical properties, such as fluorescence and phosphorescence, which are highly sought after for applications in organic light-emitting diodes (OLEDs) and sensors. The development of biosourced and degradable polymers from aminobenzoate derivatives is also an emerging area of interest.

Furthermore, the donor-acceptor nature of the molecule makes it a candidate for applications in dye-sensitized solar cells (DSSCs). The dimethylamino group can act as an electron donor, while the methyl benzoate (B1203000) moiety can serve as an electron acceptor and an anchoring group to semiconductor surfaces like titanium dioxide. By modifying the structure of Methyl 2-amino-4-(dimethylamino)benzoate, it may be possible to fine-tune the energy levels of the resulting dyes to optimize solar cell performance.

Applications in Sustainable Chemistry and Resource Efficiency

The principles of sustainable chemistry and resource efficiency are increasingly guiding chemical synthesis. Aminobenzoic acid and its derivatives are recognized as important platform chemicals that can be produced through environmentally friendly biosynthetic routes, reducing the reliance on petrochemical feedstocks. evitachem.comsigmaaldrich.com This opens up the possibility of producing Methyl 2-amino-4-(dimethylamino)benzoate from renewable resources.

The application of this compound in green synthetic methodologies is another promising research direction. Its use as a starting material in catalyst-free or solvent-free reactions, or in reactions that utilize water as a solvent, would contribute to the development of more sustainable chemical processes. The synthesis of valuable heterocyclic compounds from aminobenzoate precursors under green conditions is an area of active research.

Design and Synthesis of Bio-inspired or Biomimetic Chemical Systems

Nature often provides inspiration for the design of novel functional materials. The self-assembly of molecules into complex, ordered structures is a hallmark of biological systems. The amino and ester functionalities of Methyl 2-amino-4-(dimethylamino)benzoate provide opportunities for forming non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive self-assembly processes.

Research into the self-assembly of this molecule, potentially in combination with other components, could lead to the formation of supramolecular structures with interesting properties and functions. For example, the creation of biomimetic light-harvesting systems or scaffolds for tissue engineering could be explored. The use of amino-functionalized linkers in the biomimetic crystallization of metal-organic frameworks (MOFs) is a testament to the potential of such molecules in creating bio-inspired materials.

Role in Advanced Catalytic Systems

The amino and ester groups of Methyl 2-amino-4-(dimethylamino)benzoate can act as coordinating ligands for metal ions, suggesting its potential role in the development of advanced catalytic systems. Transition metal complexes featuring aminobenzoate-type ligands have shown catalytic activity in a variety of organic transformations.

Future research could focus on the synthesis and characterization of metal complexes of Methyl 2-amino-4-(dimethylamino)benzoate and their application as catalysts in reactions such as cross-coupling, oxidation, and reduction. The electronic properties of the ligand, influenced by the dimethylamino group, could modulate the catalytic activity of the metal center.